molecular formula C6H5NO2 B112167 3-Hydroxypyridine-2-carboxaldehyde CAS No. 1849-55-4

3-Hydroxypyridine-2-carboxaldehyde

Cat. No.: B112167
CAS No.: 1849-55-4
M. Wt: 123.11 g/mol
InChI Key: ICDSWZBXIZCMHR-UHFFFAOYSA-N
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Description

3-Hydroxypyridine-2-carboxaldehyde is an organic compound with the chemical formula C7H7NO2 and a molecular weight of 137.14 g/mol . It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by an aldehyde group, and the hydrogen atom at the third position is replaced by a hydroxyl group. This compound is known for its unique chemical properties and its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxypyridine-2-carboxaldehyde can be synthesized through several methods. One common method involves the reaction of 3-hydroxypyridine with formic acid and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired aldehyde .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance the yield and purity of the compound. Catalysts such as palladium or platinum are commonly used in these processes to facilitate the oxidation of the intermediate compounds .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypyridine-2-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Hydroxypyridine-2-carboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxypyridine-2-carboxaldehyde involves its interaction with various molecular targets and pathways. One notable pathway is the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation and apoptosis. The compound has been shown to inhibit the activity of certain enzymes in this pathway, leading to its potential anticancer effects .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxypyridine-2-carboxaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry .

Biological Activity

3-Hydroxypyridine-2-carboxaldehyde (HCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of the biological activity associated with HCA, including its anticancer properties, enzyme inhibition, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group and an aldehyde functional group attached to a pyridine ring. The structural formula can be represented as follows:

C6H5NO2\text{C}_6\text{H}_5\text{NO}_2

Anticancer Activity

Recent studies have highlighted the anticancer potential of HCA and its derivatives, particularly in the form of platinum(II) complexes. For instance, research has shown that platinum complexes derived from HCA exhibit moderate antineoplastic activity against various cancer cell lines, including HeLa cells. The IC50 values for these compounds were found to be 107.16 μM and 132.13 μM, indicating their effectiveness in inhibiting cancer cell proliferation .

Case Study: Platinum(II) Complexes

A study focused on synthesizing novel platinum(II) complexes of HCA thiosemicarbazones reported significant binding interactions with DNA, which are crucial for their anticancer activity. The binding energy values for these complexes ranged from -6.49 to -6.83 kcal/mol, suggesting strong interactions with guanine bases in DNA .

Complex IC50 (μM) Binding Energy (kcal/mol)
[Pt(HyPyMe)Cl]107.16-6.49
[Pt(HyPyPyrd)Cl]132.13-6.83

Enzyme Inhibition

HCA has also been studied for its enzyme inhibitory properties. It has been reported that thiosemicarbazones derived from pyridine-2-carboxaldehyde exhibit potent inhibition of ribonucleotide reductase (RR), an essential enzyme for DNA synthesis. Some derivatives have shown to be more than 1000-fold more effective than the clinical drug hydroxyurea .

Applications in Drug Development

The unique chemical properties of HCA make it a valuable candidate for drug development, particularly in creating new therapeutic agents that target specific biological pathways. Its ability to form stable complexes with metal ions enhances its potential as a scaffold for designing novel drugs.

Derivatization for Chiral Analysis

HCA has been utilized as a derivatizing agent in chiral chromatography, enhancing the separation and analysis of chiral amines through circular dichroism techniques. This application underscores its versatility beyond traditional medicinal chemistry .

Properties

IUPAC Name

3-hydroxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-4-5-6(9)2-1-3-7-5/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDSWZBXIZCMHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371997
Record name 3-Hydroxypyridine-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849-55-4
Record name 3-Hydroxy-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1849-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxypyridine-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxypicolinaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action for 3-Hydroxypyridine-2-carboxaldehyde thiosemicarbazone (3-HP) and its derivatives as anticancer agents?

A1: 3-HP and related compounds demonstrate anticancer activity primarily by inhibiting ribonucleotide reductase. [, , ] This enzyme plays a crucial role in DNA synthesis, and its inhibition directly impedes the rapid proliferation of cancer cells.

Q2: What structural features contribute to the anticancer activity of 3-HP and its analogues?

A2: The presence of the N—N—S* tridentate ligand system is crucial for the activity of these compounds. [, ] Modifications to the basic this compound thiosemicarbazone structure, such as the addition of methyl or pyrrolidinyl groups, can influence potency and selectivity against different cancer cell lines. [, , ]

Q3: How effective is this compound thiosemicarbazone (3-HP) against different types of cancer in preclinical models?

A3: 3-HP has shown promising activity against various cancer models, including leukemia L1210, Ehrlich ascites carcinoma, lymphoma L5178Y, Lewis lung carcinoma, and adenocarcinoma 755. [] Further research explored the efficacy of 3-HP derivatives, like the N(4)-methylthiosemicarbazone derivative, against liver cancer cell line HepG-2. []

Q4: What are the limitations of current preclinical research on this compound thiosemicarbazone and its derivatives?

A4: While in vitro studies have demonstrated promising results, further investigation in vivo and potentially clinical trials are needed to confirm the efficacy and safety of these compounds in humans. [, ] Understanding the long-term effects, potential toxicity, and optimal drug delivery strategies will be crucial for translating these findings into clinical applications.

Q5: Can the efficacy of this compound thiosemicarbazone and its derivatives be enhanced?

A5: Researchers are exploring the complexation of 3-HP derivatives with metals like Platinum(II) to potentially enhance their anticancer activity and overcome drug resistance. [] Additionally, developing targeted drug delivery systems could improve the efficacy and reduce potential side effects.

Q6: Are there any analytical techniques specifically highlighted for studying this compound and its derivatives?

A6: Various spectroscopic methods, including FT-IR, 1H-NMR, UV-Visible spectroscopy, and mass spectrometry, are routinely employed for the characterization of these compounds. [] Additionally, techniques like circular dichroism (CD) spectroscopy are being explored for analyzing the stereochemistry and chiral separation of this compound derivatives. [, ]

Q7: Beyond its anticancer potential, are there other applications for this compound?

A7: Yes, this compound's ability to form imine bonds with chiral amines is being investigated for applications in chiral separation and stereochemical analysis. [, ] This approach shows promise for developing rapid and robust methods to determine the enantiomeric purity of chiral amine compounds, with potential applications in pharmaceutical and chemical industries.

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